molecular formula C8H7ClF2 B2411794 1-(2-Chloroethyl)-2,6-difluorobenzene CAS No. 959232-39-4

1-(2-Chloroethyl)-2,6-difluorobenzene

Cat. No.: B2411794
CAS No.: 959232-39-4
M. Wt: 176.59
InChI Key: HTVLRLFZFIKIPU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,6-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 2 and 6 positions

Scientific Research Applications

1-(2-Chloroethyl)-2,6-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2,6-difluorobenzene typically involves the reaction of 2,6-difluorobenzene with 2-chloroethyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom of the 2-chloroethyl chloride is replaced by the benzene ring, forming the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2,6-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding ethyl derivative by removing the chlorine atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-2,6-difluorobenzene exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2,6-difluorobenzene can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-benzene: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.

    1-(2-Bromoethyl)-2,6-difluorobenzene: The bromine atom is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions.

    1-(2-Chloroethyl)-4-fluorobenzene: The position of the fluorine atom affects the compound’s reactivity and the types of reactions it can undergo.

The uniqueness of this compound lies in the presence of both the 2-chloroethyl group and the two fluorine atoms, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2-(2-chloroethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLRLFZFIKIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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